2-(Furan-2-yl)thiazole-5-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Furan-2-yl)thiazole-5-boronic acid pinacol ester is an organoboron compound that has garnered significant interest in the field of organic synthesis. This compound is characterized by the presence of a furan ring, a thiazole ring, and a boronic acid pinacol ester group. The unique combination of these functional groups makes it a versatile building block for various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)thiazole-5-boronic acid pinacol ester typically involves the formation of the boronic ester from the corresponding boronic acid. One common method is the reaction of 2-(Furan-2-yl)thiazole-5-boronic acid with pinacol in the presence of a dehydrating agent such as toluene. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of boronic esters, including this compound, often involves large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated systems and advanced purification techniques, such as column chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)thiazole-5-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction for forming carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a radical initiator.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Protodeboronation: Reagents such as trifluoroacetic acid (TFA) or radical initiators like azobisisobutyronitrile (AIBN) are used.
Major Products Formed
Suzuki-Miyaura Coupling: The major products are biaryl or alkene compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Protodeboronation: The major product is the corresponding hydrocarbon, which can be further functionalized in subsequent reactions.
Scientific Research Applications
2-(Furan-2-yl)thiazole-5-boronic acid pinacol ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)thiazole-5-boronic acid pinacol ester involves its ability to form stable complexes with various functional groups. This property is particularly useful in the development of enzyme inhibitors, where the boronic ester group can interact with the active site of the enzyme, thereby inhibiting its activity . The molecular targets and pathways involved in these interactions are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-2-furanboronic acid pinacol ester
- 2-Fluoropyridine-5-boronic acid pinacol ester
- 2,2’-Bithiophene-5-boronic acid pinacol ester
Uniqueness
2-(Furan-2-yl)thiazole-5-boronic acid pinacol ester is unique due to the presence of both a furan and a thiazole ring, which provide additional sites for functionalization and enhance its reactivity compared to other boronic esters. This makes it a valuable compound in the synthesis of complex organic molecules and in various scientific research applications .
Properties
IUPAC Name |
2-(furan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO3S/c1-12(2)13(3,4)18-14(17-12)10-8-15-11(19-10)9-6-5-7-16-9/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOCEBCPBZEONL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.